
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxide or other oxidized species.
Scientific Research Applications
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
5-Methyl-3-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, potentially altering its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 3-chlorophenyl groups
Biological Activity
5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, with the CAS number 51802-78-9, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 194.62 g/mol. Its structure features a chloromethyl group and a chlorophenyl moiety, which are critical for its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of oxadiazole derivatives. For instance, a study evaluating various oxadiazole compounds reported that one derivative exhibited an impressive 80.23% inhibition of free radicals at a concentration of 100 µg/mL, compared to ascorbic acid's 87.21% inhibition . The IC50 value for this derivative was determined to be 25.35 µg/mL.
Summary of Antioxidant Activity
Compound | Inhibition (%) | IC50 (µg/mL) |
---|---|---|
Ox-6f | 80.23 | 25.35 |
Ascorbic Acid | 87.21 | 6.13 |
The presence of the 4-chlorophenyl moiety significantly enhances the antioxidant activity of these compounds, indicating that structural modifications can lead to improved efficacy .
Anti-Inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. In vitro assays demonstrated that one derivative achieved a percent inhibition of 74.16% in heat-induced albumin denaturation assays at a concentration of 200 µg/mL, while ibuprofen showed 84.31% inhibition . The structural characteristics of these derivatives play a crucial role in their anti-inflammatory capabilities.
Summary of Anti-Inflammatory Activity
Compound | Inhibition (%) | Concentration (µg/mL) |
---|---|---|
Ox-6f | 74.16 | 200 |
Ibuprofen | 84.31 | - |
This suggests that the oxadiazole moiety combined with specific side chains can enhance anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been explored against various bacterial strains. A study reported that these compounds exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria as well as fungi . For example:
Summary of Antimicrobial Activity
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 10 - 20 |
Escherichia coli | 8 - 16 |
Salmonella typhimurium | 10 - 16 |
Candida albicans | 10 - 22 |
These findings indicate that the incorporation of halogen substituents enhances the antimicrobial activity of oxadiazole derivatives compared to standard antibiotics like ciprofloxacin and fluconazole .
Case Studies and Research Findings
- Antioxidant and Anti-Inflammatory Studies : A comprehensive study on synthesized oxadiazole derivatives revealed their efficacy in reducing oxidative stress and inflammation markers in vitro. The most potent derivative showed significant scavenging activity against nitric oxide free radicals and demonstrated high iron chelation ability .
- Antimicrobial Screening : Research on various oxadiazole compounds highlighted their effectiveness against multiple pathogens, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Q. How is 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole synthesized, and what analytical methods validate its structural integrity?
Basic Research Focus
The compound is typically synthesized via a two-step protocol: (1) condensation of amidoximes with chloromethyl-substituted precursors under basic conditions, and (2) cyclization to form the 1,2,4-oxadiazole ring. For example, derivatives are synthesized by reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole with substituted phenols or amines . Structural validation employs 1H/13C NMR (e.g., δ 4.75 ppm for chloromethyl protons ), IR spectroscopy (C-Cl stretch ~750 cm⁻¹), mass spectrometry (e.g., ESI-MS [M+H]+: m/z 229 for 3-(4-chlorophenyl) derivative ), and elemental analysis to confirm purity .
Q. What synthetic challenges arise during functionalization of the chloromethyl group, and how are they addressed?
Basic Research Focus
The chloromethyl group is highly reactive but prone to side reactions, such as unintended nucleophilic substitution or elimination. Temperature control and choice of solvent (e.g., DMF or THF) are critical. For instance, reactions with KCN at elevated temperatures can lead to decyanation, forming acetonitrile derivatives, which requires careful monitoring via TLC or HPLC . Steric hindrance from the 3-chlorophenyl group may slow reactivity; using polar aprotic solvents and catalysts like Cs₂CO₃ improves yields in such cases .
Q. How do substituents on the 3-phenyl ring influence the biological activity of 1,2,4-oxadiazole derivatives?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhance apoptotic activity in cancer cells. For example, 3-(3-chlorophenyl) derivatives induce G₁-phase arrest in T47D breast cancer cells, while pyridyl or methoxy substitutions reduce potency . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TIP47, an IGF-II receptor-binding protein, guiding rational design .
Q. What methodologies are used to assess the in vivo efficacy of 1,2,4-oxadiazole-based apoptosis inducers?
Advanced Research Focus
In vivo studies employ xenograft models (e.g., MX-1 mammary carcinoma in mice) to evaluate tumor growth inhibition. Compounds are administered intraperitoneally, and efficacy is quantified via tumor volume measurements and histopathological analysis. Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined using LC-MS/MS, while toxicity is assessed via hematological and organ weight analyses .
Q. How can computational tools elucidate the electronic properties of 1,2,4-oxadiazole derivatives?
Advanced Research Focus
Software like Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces, revealing electron-deficient regions at the oxadiazole ring, which correlate with nucleophilic attack sites. Density Functional Theory (DFT) calculations (e.g., Gaussian 03) predict thermodynamic stability and reaction pathways, such as the decyanation mechanism observed in KCN-mediated reactions .
Q. What strategies optimize reaction yields in complex 1,2,4-oxadiazole syntheses?
Advanced Research Focus
Catalyst screening (e.g., NaH vs. Cs₂CO₃) and microwave-assisted synthesis reduce reaction times from hours to minutes. For example, Cs₂CO₃ increases yields in quinuclidin-3-ylmethyl derivatives by 40% compared to NaH . Solvent-free conditions or ionic liquids can minimize side reactions, while column chromatography (SiO₂, heptane:ethyl acetate gradients) ensures high purity .
Q. How are physicochemical properties (e.g., logP, solubility) predicted for 1,2,4-oxadiazole derivatives?
Basic Research Focus
In silico tools (e.g., ACD/Labs or SwissADME) calculate logP and solubility based on molecular descriptors. Experimental validation uses shake-flask methods (aqueous/organic phase partitioning) and HPLC retention times. For example, derivatives with -OCH₃ substituents exhibit higher aqueous solubility due to increased polarity, as evidenced by lower logP values .
Q. What mechanistic insights explain the decyanation reaction in 1,2,4-oxadiazole chemistry?
Advanced Research Focus
Decyanation via KCN involves HCN release , forming cyanogen intermediates that decompose to alkanes. This is supported by isotopic labeling (¹³C NMR) and kinetic studies showing first-order dependence on KCN concentration. The reaction is temperature-sensitive, with optimal yields at 80–100°C .
Q. Notes
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFGGYWZWDPXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407122 | |
Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51802-78-9 | |
Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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